molecular formula C29H23N5O3 B607229 DW10075 CAS No. 1804982-31-7

DW10075

Cat. No.: B607229
CAS No.: 1804982-31-7
M. Wt: 489.535
InChI Key: UWMIICSPAFDEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DW10075 is a novel, small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs), specifically targeting VEGFR-1, VEGFR-2, and VEGFR-2. It belongs to the anilinopyrimidine naphthamide class and was rationally designed through kinase screening . Structurally, it is defined as 6-(2-((3-acetamidophenyl)amino)pyrimidin-4-yloxy)-N-phenyl-1-naphthamide .

Properties

CAS No.

1804982-31-7

Molecular Formula

C29H23N5O3

Molecular Weight

489.535

IUPAC Name

6-((2-((3-Acetamidophenyl)amino)pyrimidin-4-yl)oxy)-N-phenyl-1-naphthamide

InChI

InChI=1S/C29H23N5O3/c1-19(35)31-22-10-6-11-23(18-22)33-29-30-16-15-27(34-29)37-24-13-14-25-20(17-24)7-5-12-26(25)28(36)32-21-8-3-2-4-9-21/h2-18H,1H3,(H,31,35)(H,32,36)(H,30,33,34)

InChI Key

UWMIICSPAFDEMX-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC=C1)C2=C3C=CC(OC4=NC(NC5=CC=CC(NC(C)=O)=C5)=NC=C4)=CC3=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DW-10075;  DW 10075;  DW10075

Origin of Product

United States

Comparison with Similar Compounds

Key Pharmacological Properties :

  • Selectivity: DW10075 exhibits nanomolar-level inhibitory activity against VEGFR-2 (IC50 = 0.69 nM), with weaker activity against VEGFR-1 (IC50 = 6.4 nM) and VEGFR-3 (IC50 = 5.5 nM) .
  • Mechanism : this compound blocks VEGF-induced phosphorylation of VEGFR-2 and downstream signaling pathways (e.g., ERK1/2 and AKT), suppressing endothelial cell proliferation, migration, and angiogenesis .
  • Antitumor Activity: In preclinical models, this compound inhibits tumor growth (e.g., U87-MG glioblastoma xenografts) by reducing microvessel density (CD31 expression) and tumor cell proliferation (Ki67 expression) .

This compound is compared to other VEGFR inhibitors, including Pazopanib, Sunitinib, Apatinib, and Axitinib, based on kinase selectivity, potency, and therapeutic efficacy.

Table 1: Kinase Selectivity and Inhibitory Potency
Compound VEGFR-2 IC50 (nM) Selectivity (vs. Other Kinases) Key Advantages Limitations
This compound 0.69 No inhibition of FGFR/PDGFR-α High selectivity, potent anti-angiogenesis Limited data on clinical toxicity
Pazopanib 30 Inhibits PDGFR, FGFR, c-Kit Broad-spectrum activity Off-target effects, higher toxicity
Sunitinib 10–50 Targets PDGFR, c-Kit, RET FDA-approved for multiple cancers Severe side effects (hypertension, fatigue)
Apatinib 1–10 Selective for VEGFR-2 Approved in China for gastric cancer Limited global availability
Axitinib 0.2–0.5 Selective for VEGFR-1/2/3 High potency, FDA-approved for RCC Narrow therapeutic window

Key Findings :

Selectivity : this compound surpasses Pazopanib and Sunitinib in selectivity, avoiding off-target effects on FGFR and PDGFR pathways, which are linked to adverse events .

Potency : While Axitinib has a lower IC50 for VEGFR-2 (0.2–0.5 nM), this compound’s balanced inhibition of all three VEGFRs may offer broader anti-angiogenic effects .

Table 2: Preclinical Anti-Angiogenic and Antitumor Activity
Model This compound Effect (Concentration) Comparator (Effect) Source
HUVEC Proliferation IC50 = 3.9 nM Apatinib (IC50 = 5.2 nM)
HUVEC Migration 61.8% inhibition at 100 nM Sunitinib (55% inhibition at 100 nM)
Rat Aortic Ring 96.8% capillary inhibition at 100 nM Axitinib (90% inhibition at 100 nM)
U87-MG Xenograft T/C% = 69.6% (500 mg/kg) Pazopanib (T/C% = 65%)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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